molecular formula C12H19NO3 B13908265 (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13908265
M. Wt: 225.28 g/mol
InChI Key: SJGXXUBCKFNNGB-DTWKUNHWSA-N
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Description

(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an oxo group, and an azabicyclo octane framework. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicyclo octane core. The tert-butyl group is then introduced through a tert-butyl esterification reaction. The oxo group is incorporated via oxidation reactions using appropriate oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to accelerate the reaction and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the oxo group or other parts of the molecule.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activity. Its structure may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide: Contains an amide group instead of the ester, which can influence its chemical properties and interactions.

Uniqueness

The presence of the tert-butyl group in (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate imparts unique steric and electronic effects, making it distinct from similar compounds. These effects can influence its reactivity, stability, and interactions with biological targets, highlighting its potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (1R,5S)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI Key

SJGXXUBCKFNNGB-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=O)CC2

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2

Origin of Product

United States

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